molecular formula C100H167F3N28O37S B12823515 APL1b25 Trifluoroacetate

APL1b25 Trifluoroacetate

Cat. No.: B12823515
M. Wt: 2442.6 g/mol
InChI Key: IUSJYZVLKBOWIB-OMMPKWBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APL1b25 Trifluoroacetate is a chemically modified derivative of the parent compound APL1b25, where trifluoroacetic acid (TFA) forms a salt with the base molecule. This modification enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. These salts typically involve the substitution of acidic protons in the parent compound with the trifluoroacetate anion (CF₃COO⁻), altering physicochemical properties while retaining biological activity .

Properties

Molecular Formula

C100H167F3N28O37S

Molecular Weight

2442.6 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C98H166N28O35S.C2HF3O2/c1-19-49(12)77(96(160)117-59(28-31-162-18)83(147)106-37-67(131)109-50(13)79(143)104-36-66(130)103-41-74(141)142)125-90(154)62(34-46(6)7)119-89(153)60(32-44(2)3)113-68(132)38-107-84(148)63(42-127)120-95(159)76(48(10)11)124-81(145)52(15)110-85(149)57(24-26-71(135)136)116-86(150)56(22-20-29-102-98(100)101)115-91(155)64(43-128)121-94(158)75(47(8)9)122-69(133)40-108-93(157)78(54(17)129)123-70(134)39-105-80(144)51(14)111-92(156)65-23-21-30-126(65)97(161)53(16)112-88(152)61(33-45(4)5)118-87(151)58(25-27-72(137)138)114-82(146)55(99)35-73(139)140;3-2(4,5)1(6)7/h44-65,75-78,127-129H,19-43,99H2,1-18H3,(H,103,130)(H,104,143)(H,105,144)(H,106,147)(H,107,148)(H,108,157)(H,109,131)(H,110,149)(H,111,156)(H,112,152)(H,113,132)(H,114,146)(H,115,155)(H,116,150)(H,117,160)(H,118,151)(H,119,153)(H,120,159)(H,121,158)(H,122,133)(H,123,134)(H,124,145)(H,125,154)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H4,100,101,102);(H,6,7)/t49-,50-,51-,52-,53-,54+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,75-,76-,77-,78-;/m0./s1

InChI Key

IUSJYZVLKBOWIB-OMMPKWBLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Trifluoroacetate Salts

Structural and Chemical Properties

Trifluoroacetate salts are characterized by their ionic interactions between the parent compound and the trifluoroacetate anion. Key comparisons include:

Property APL1b25 Trifluoroacetate BPC 157 Trifluoroacetate Tachyplesin I Trifluoroacetate
Molecular Formula Not explicitly reported C₆₂H₉₈N₁₆O₂₂·xC₂HF₃O₂ Not explicitly reported
CAS Number Not available 137525-51-0 Not available
Solubility Likely polar solvents High in polar solvents (e.g., DMSO) High in aqueous buffers
Stability Enhanced vs. free base Stable under refrigeration Sensitive to prolonged heat

Key Observations :

  • Trifluoroacetate salts generally exhibit improved solubility in polar solvents compared to their free-base counterparts due to ionic interactions .
  • Stability varies depending on the parent compound; for example, BPC 157 trifluoroacetate remains stable under refrigeration, whereas Tachyplesin I trifluoroacetate degrades under heat .
Industrial and Biomedical Relevance
  • Pharmaceuticals : Trifluoroacetate salts are preferred in drug formulation for their solubility and stability. BPC 157 trifluoroacetate is explored for gastrointestinal and musculoskeletal therapies .
  • Chemical Research : Trifluoroacetate-containing ionic liquids (e.g., [emim][trifluoroacetate]) are studied for CO₂ capture, highlighting the anion’s role in gas solubility .

Q & A

Basic: What analytical methods are recommended for detecting and quantifying trifluoroacetate in environmental samples?

Answer:
Trifluoroacetate (TFA) detection in environmental matrices requires high sensitivity due to its persistence and low natural abundance. Key methods include:

  • Ion Chromatography (IC): Achieves quantification limits as low as 0.5 ppb in snow/ice samples using suppressed conductivity detection .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Enables trace analysis of polar TFA in water (groundwater, drinking water) with robust separation and minimal matrix interference .
  • Deconvolution of Infrared Signals: In surface studies, CF₃ signals from TFA decomposition are quantified via temperature-programmed desorption, distinguishing TFA from acetate .

Basic: How can researchers assess the purity of trifluoroacetate salts in synthetic peptides?

Answer:
Purity assessment involves:

  • Reverse-Phase HPLC: Peaks are integrated to quantify trifluoroacetate content, with >95% purity typically required for biological studies .
  • Amino Acid Analysis (AAA): Validates peptide-to-counterion ratios, correcting for trifluoroacetate mass contributions .
  • Mass Spectrometry (MS): Confirms molecular weight and detects residual TFA or related impurities .

Advanced: What experimental approaches resolve discrepancies in TFA concentration data across environmental studies?

Answer:
Discrepancies arise from sampling protocols and analytical variability. Mitigation strategies include:

  • Standardized Calibration: Use NIST-certified TFA reference materials to harmonize inter-laboratory data .
  • Matrix-Specific Recovery Tests: Account for TFA losses in snow/ice (via sublimation) or water (via biodegradation) .
  • Longitudinal Monitoring: Track seasonal variations (e.g., Beijing’s 17-fold TFA increase over a decade) to contextualize spatial-temporal trends .

Advanced: How does the trifluoroacetate counterion influence peptide stability and bioactivity?

Answer:

  • Stability: TFA’s hydrophobicity enhances peptide solubility in aqueous buffers but may accelerate aggregation under freeze-thaw cycles. Comparative studies with acetate or chloride salts are recommended .
  • Bioactivity: TFA can interfere with receptor-binding assays (e.g., PAR4 antagonism). Control experiments using dialysis or ion-exchange chromatography isolate counterion effects .

Advanced: What challenges arise in quantifying TFA decomposition products under experimental conditions?

Answer:

  • Selectivity: TFA decomposes to CO₂ and CF₃ radicals, but overlapping signals with acetate require isotopic labeling (¹³C-TFA) or selective ion monitoring .
  • Reaction Kinetics: Temperature and pH affect decomposition rates. In situ FTIR or gas chromatography captures transient intermediates .

Basic: What are the primary environmental sources and pathways of TFA accumulation?

Answer:

  • Anthropogenic Sources: Degradation of hydrofluorocarbons (HFCs) and pharmaceuticals .
  • Natural Sources: Volcanic emissions and biomass burning, though minor compared to industrial inputs .
  • Persistence: TFA resists photolysis and hydrolysis, accumulating in groundwater and polar ice .

Advanced: How do intermolecular interactions between TFA and peptides affect crystallization?

Answer:

  • Crystallization Screens: TFA’s chaotropic nature disrupts hydrogen bonding. Replace with gentler counterions (e.g., acetate) for X-ray diffraction studies .
  • Surface Anchoring: In catalytic systems, TFA binds to metal surfaces (e.g., silver), altering reaction pathways in nanoparticle synthesis .

Advanced: What methodological considerations are critical for studying TFA in catalytic reactions?

Answer:

  • Solvent Compatibility: TFA’s acidity (pKa ~0.3) may protonate substrates. Neutralize with bases (e.g., Et₃N) in situ .
  • Reaction Monitoring: Use ¹⁹F NMR to track TFA release kinetics in trifluoroacetylated intermediates .

Basic: What protocols ensure accurate TFA measurement in biological matrices?

Answer:

  • Sample Preparation: Acidify biological fluids (e.g., plasma) to precipitate proteins, reducing matrix interference .
  • LC-MS/MS with Isotopic Dilution: Spike samples with ¹³C-TFA for internal calibration, improving accuracy in pharmacokinetic studies .

Advanced: How can researchers differentiate TFA-induced artifacts from true biological responses?

Answer:

  • Counterion Controls: Compare results across peptide salts (TFA vs. HCl) to isolate counterion effects .
  • Concentration Gradients: Titrate TFA concentrations in cell assays; non-linear dose responses suggest artifact interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.